
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol
Overview
Description
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol is a compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is incorporated through electrophilic aromatic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.
Chemical Reactions Analysis
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Common reagents include bases, acids, and catalysts that facilitate these reactions. Major products formed from these reactions include various substituted piperidines and their derivatives.
Scientific Research Applications
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol can be compared with other similar compounds, such as:
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-Benzyl-3-(3,4-dimethoxyphenyl)-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a piperidine ring, leading to different chemical properties.
1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde:
Biological Activity
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol is a compound that has garnered attention in pharmacological research due to its potential biological activity, particularly as a cholinesterase inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms, and implications for therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with substituted benzyl and methoxy groups. The structural features include a piperidine ring, which is crucial for its biological interactions, particularly in targeting acetylcholinesterase (AChE) enzymes.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Cholinesterase Inhibition : The compound has shown significant inhibitory activity against AChE, which is vital in the treatment of Alzheimer's disease (AD). Studies indicate that derivatives with similar structures demonstrate varying degrees of AChE inhibition, with some compounds achieving IC50 values as low as 12.1 nM for human AChE .
- Neuroprotective Effects : In vitro studies using PC12 cells have demonstrated that this compound can protect against amyloid-induced neurotoxicity. This suggests potential applications in neurodegenerative diseases where oxidative stress and amyloid aggregation are involved .
- Blood-Brain Barrier Penetration : The ability of the compound to penetrate the blood-brain barrier (BBB) has been confirmed through PAMPA-BBB assays and ex vivo experiments in mice. This property is crucial for any drug targeting central nervous system disorders .
Cholinesterase Inhibition
The inhibition of AChE is a primary focus due to its role in AD. In various studies:
- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 2.6 μM to 12.1 nM against different forms of AChE .
Compound | AChE IC50 (nM) | BuChE IC50 (μM) | Selectivity Ratio |
---|---|---|---|
5l | 12.1 | 2.6 | High |
5m | 8.6 | 4.4 | Moderate |
Neuroprotection
The neuroprotective effects were assessed through cell viability assays:
- PC12 Cell Line : Compound 5l exhibited a protective effect with a viability increase of approximately 64.7% at a concentration of 20 μM against amyloid-induced toxicity .
Molecular Docking Studies
Molecular docking studies have elucidated the interaction mechanisms:
- Binding Affinity : The N-benzyl moiety interacts with the catalytic active site (CAS) of AChE, while the dimethoxyphenyl group appears to stabilize binding through π-stacking interactions .
Case Studies and Clinical Implications
Research indicates that compounds like this compound could serve as promising candidates for AD treatment due to their dual action as cholinesterase inhibitors and neuroprotectants.
Clinical Relevance
The potential for these compounds to mitigate symptoms of AD highlights their importance in ongoing pharmacological research aimed at developing effective treatments for neurodegenerative disorders.
Properties
IUPAC Name |
1-benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-23-18-10-9-17(13-19(18)24-2)20(22)11-6-12-21(15-20)14-16-7-4-3-5-8-16/h3-5,7-10,13,22H,6,11-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSGMXAISUHTJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCN(C2)CC3=CC=CC=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517084 | |
Record name | 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61832-55-1 | |
Record name | 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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